6-Chloro-8-methyl-3-propylquinolin-2-amine
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Overview
Description
6-Chloro-8-methyl-3-propylquinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, offers potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-3-propylquinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic or basic conditions. Catalysts such as stannic chloride or indium(III) chloride can be used to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
6-Chloro-8-methyl-3-propylquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-3-propylquinolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methyl-4-quinolinamine
- 2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
- 2-Styryl-4-aminoquinoline
Uniqueness
6-Chloro-8-methyl-3-propylquinolin-2-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
948293-52-5 |
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Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
6-chloro-8-methyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-4-9-6-10-7-11(14)5-8(2)12(10)16-13(9)15/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
MCMINGJSNVJJFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N |
Origin of Product |
United States |
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